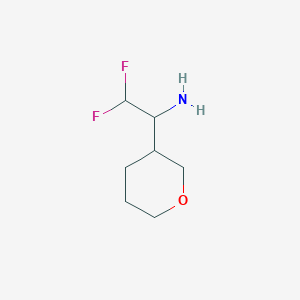

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13F2NO |

|---|---|

Molecular Weight |

165.18 g/mol |

IUPAC Name |

2,2-difluoro-1-(oxan-3-yl)ethanamine |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)6(10)5-2-1-3-11-4-5/h5-7H,1-4,10H2 |

InChI Key |

HLWFZAVTCJZNFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(C(F)F)N |

Origin of Product |

United States |

General Context of Fluorinated Amines in Advanced Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, has become a cornerstone of modern drug design and development. researchgate.nettandfonline.com Fluorinated amines, in particular, represent a critical class of compounds with widespread applications. The presence of fluorine atoms can profoundly alter the physicochemical and biological properties of an amine-containing molecule. nih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, which can prolong the in vivo half-life of a drug. researchgate.net Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of a nearby amine group, which can be advantageous for improving oral bioavailability and reducing off-target effects. nih.gov The strategic placement of fluorine can also influence molecular conformation and enhance binding affinity to biological targets through favorable electrostatic interactions. tandfonline.comacs.org

The synthesis of fluorinated amines, especially those with a difluoromethyl group adjacent to an amine, has been an area of active research. Methods for creating α,α-difluoro-β-amino compounds often involve multi-step sequences, highlighting the synthetic challenges and the demand for these valuable building blocks. chemrxiv.orgrsc.org

Structural Features and Chemical Significance of the Oxane Moiety

The oxane, or tetrahydro-2H-pyran, moiety is a saturated six-membered heterocycle containing one oxygen atom. This structural unit has gained considerable attention in medicinal chemistry as a means to improve the "drug-like" properties of a molecule. nih.govresearchgate.net The incorporation of an oxane ring can enhance aqueous solubility and metabolic stability, two critical parameters in drug discovery. acs.org

Positioning of 2,2 Difluoro 1 Oxan 3 Yl Ethan 1 Amine Within Emerging Chemical Scaffolds

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine represents a fascinating convergence of the beneficial properties of both fluorinated amines and the oxane scaffold. While specific research on this particular compound is not extensively documented in peer-reviewed literature, its constituent parts suggest its potential as a valuable building block in the design of novel bioactive molecules.

This compound can be viewed as a hybrid scaffold that simultaneously addresses several key objectives in medicinal chemistry. The difluoroethylamine portion offers the potential for enhanced metabolic stability and modulated basicity, while the oxane ring can contribute to improved solubility and a favorable pharmacokinetic profile. The combination of these two motifs in a single, relatively simple molecule makes it an attractive starting point for the synthesis of more complex chemical entities.

| Structural Moiety | Potential Physicochemical and Pharmacokinetic Contributions |

| 2,2-Difluoroethylamine | Enhanced metabolic stability, modulated amine basicity (pKa), potential for improved binding affinity. |

| Oxane (Tetrahydro-2H-pyran) | Increased aqueous solubility, improved metabolic stability, favorable three-dimensional structure, biocompatibility. |

Computational and Theoretical Investigations of 2,2 Difluoro 1 Oxan 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic molecular properties of 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. nih.govresearchgate.net It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. For 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine, DFT calculations can provide valuable information regarding its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation. nih.gov For instance, in molecules with fluorine atoms, hyperconjugative interactions like σCH→σ*CF can play a significant role in conformational preferences. nih.govnih.govresearchgate.net

A hypothetical representation of DFT-calculated electronic properties for the most stable conformer of 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational expense compared to DFT. researchgate.net For a molecule like 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine, high-accuracy ab initio calculations can be employed to benchmark the results obtained from DFT and to investigate systems where electron correlation effects are particularly important. These methods are especially useful for obtaining precise geometric parameters and relative energies of different conformers. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the oxane ring and the rotatable bonds in the side chain of 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine give rise to a complex conformational landscape. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's behavior.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time by solving Newton's equations of motion. mdpi.com By simulating the molecule's trajectory, MD can reveal the preferred conformations and the dynamic transitions between them. For 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine, MD simulations can be used to study the puckering of the oxane ring and the orientation of the difluoroethylamine side chain. These simulations can be performed in both the gas phase and in the presence of explicit solvent molecules to assess the impact of the environment on conformational preferences. mdpi.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgqueensu.ca By systematically varying key dihedral angles and bond lengths, a PES can be mapped to identify energy minima, corresponding to stable conformers, and saddle points, representing transition states between conformers. libretexts.orgmdpi.com For 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine, mapping the PES for the rotation around the C-C and C-N bonds of the side chain would be crucial for understanding its conformational isomerism. The presence of electronegative fluorine atoms is expected to significantly influence the shape of the PES due to steric and electronic effects, such as the gauche effect. nih.govnih.govresearchgate.net

Below is a hypothetical table summarizing the relative energies of different conformers of 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine, which could be derived from a PES scan.

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 1.5 |

| Gauche 1 | 60° | 0.0 |

| Gauche 2 | -60° | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intermolecular Interactions and Solvation Effects

The chemical and physical properties of 2,2-difluoro-1-(oxan-3-yl)ethan-1-amine are also governed by its interactions with other molecules, including solvent molecules. The amine group can act as a hydrogen bond donor, while the oxygen atom in the oxane ring and the fluorine atoms can act as hydrogen bond acceptors.

Computational methods, such as DFT with continuum solvation models (e.g., PCM), can be used to study the effects of solvation on the molecule's properties. nih.govnih.govresearchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and the investigation of how the solvent influences conformational equilibria. For a more detailed picture, explicit solvent molecules can be included in quantum mechanical calculations or MD simulations to study specific solute-solvent interactions. mdpi.com The cohesive energy density, a measure of intermolecular forces, can also be calculated to understand the energy required to separate molecules from each other. mdpi.com

Hydrogen Bonding Networks

In the absence of specific studies on 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, a theoretical analysis would predict its participation in hydrogen bonding. The primary amine group (-NH₂) contains two hydrogen bond donors, while the nitrogen and the oxygen atom of the oxane ring can act as hydrogen bond acceptors. The fluorine atoms, due to their high electronegativity, would influence the electron density of the molecule, potentially affecting the strength of these interactions.

A computational study would typically involve quantum chemical calculations to determine the geometry and energy of dimers and larger clusters of the molecule. This would reveal the preferred hydrogen bonding motifs and their relative stabilities.

Table 1: Potential Hydrogen Bond Donor and Acceptor Sites in 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

| Site | Type | Description |

|---|---|---|

| Amine (-NH₂) | Donor | The two hydrogen atoms can form hydrogen bonds with electronegative atoms. |

| Nitrogen (N) | Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond. |

Solvent-Solute Interaction Modeling

The interaction of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine with various solvents would be crucial for understanding its behavior in solution. Computational modeling, using methods such as the Polarizable Continuum Model (PCM) or explicit solvent simulations (e.g., molecular dynamics), would be employed to investigate these interactions.

Such models would predict the solvation energy of the compound in different solvents, providing insights into its solubility. Furthermore, these simulations could reveal the specific arrangement of solvent molecules around the solute, highlighting key interaction sites.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

For 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, this analysis would predict characteristic vibrational frequencies for the N-H stretches of the amine group, the C-F stretches of the difluoroethyl group, and the C-O-C stretches of the oxane ring. A comparison of these predicted frequencies with experimental spectra, if they were available, would allow for a detailed assignment of the spectral bands.

Table 2: Predicted Characteristic Vibrational Frequency Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Difluoroethyl (-CF₂H) | C-F Stretch | 1000 - 1400 |

Conceptual DFT for Reactivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various indices derived from its electron density. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that quantify the ability of a molecule to accept or donate electrons, respectively. For 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, the presence of the electron-withdrawing fluorine atoms would likely increase its electrophilicity, while the lone pairs on the nitrogen and oxygen atoms would contribute to its nucleophilicity.

Table 3: Hypothetical Conceptual DFT Global Reactivity Indices

| Index | Description | Predicted Influence of Functional Groups |

|---|---|---|

| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | Increased by the presence of electron-withdrawing fluorine atoms. |

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui functions (f(r)) and Parr functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. A computational analysis of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine would likely indicate that the nitrogen atom is the most probable site for electrophilic attack due to its high nucleophilicity. The carbon atom attached to the fluorine atoms might be susceptible to nucleophilic attack.

2,2 Difluoro 1 Oxan 3 Yl Ethan 1 Amine As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems via Condensation Reactions

There is no available research documenting the use of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine in condensation reactions for the synthesis of heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

No studies have been found that report the use of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine as a precursor for nitrogen-containing heterocycles.

Role in the Stereoselective Synthesis of Chiral Fluorinated Compounds

There is a lack of published data on the application of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine in stereoselective synthesis.

Asymmetric Synthesis of Amines and Amino Acids

No research has been identified that utilizes 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine in the asymmetric synthesis of other amines or amino acids.

Introduction of Difluorinated Stereocenters

There are no documented methods that employ 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine for the introduction of difluorinated stereocenters into other molecules.

Applications in the Preparation of Advanced Materials Precursors

No information is available regarding the use of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine as a precursor for advanced materials.

Polymer Chemistry Applications

The unique properties of fluorinated compounds make them valuable in polymer science. While specific studies on the polymerization of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine are not detailed in current research, the amine functionality and the fluorinated alkyl chain suggest its potential as a monomer or modifying agent in various polymer systems.

For instance, novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. chemrxiv.org This highlights a pathway where fluorinated acrylates can be integrated into polymer backbones. The amine group of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine could potentially be used to initiate ring-opening polymerizations or act as a chain transfer agent, controlling molecular weight and polymer architecture.

Potential Polymerization Reactions:

Chain-growth polymerization: The amine could be modified to create a monomer suitable for radical or condensation polymerization.

Step-growth polymerization: The amine group can react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The fluorine atoms would be expected to impart increased thermal stability and chemical resistance to the resulting polymers.

A hypothetical data table illustrating the potential impact of incorporating this fluorinated monomer on polymer properties is presented below.

| Polymer System | Monomer | Potential Property Enhancement |

| Polyamide | 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine + Diacid Chloride | Increased thermal stability, lower water absorption |

| Polyurethane | 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine + Diisocyanate | Enhanced chemical resistance, modified surface energy |

Ligand Design for Catalysis

The amine group and the oxane ring of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine make it an interesting candidate for ligand design in catalysis. The nitrogen atom of the amine can coordinate to a metal center, while the oxane ring can provide steric bulk and influence the electronic environment of the catalyst. The presence of the difluoro group can also modulate the Lewis basicity of the amine, which in turn affects the properties of the resulting metal complex.

Palladium-catalyzed reactions, for example, often rely on specialized phosphine (B1218219) ligands to achieve high efficiency. nih.gov In one study on the synthesis of 3,3-difluoro-2-oxindoles, the use of a bulky biarylphosphine ligand was crucial for the reaction's success. nih.gov This underscores the importance of ligand structure in catalytic performance. The oxane ring in 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine could play a similar role in providing the necessary steric environment for certain catalytic transformations.

Potential Catalytic Applications:

Asymmetric Synthesis: Chiral versions of this compound could be used as ligands in asymmetric catalysis, where the stereochemistry of the oxane ring could influence the enantioselectivity of the reaction.

Cross-Coupling Reactions: Metal complexes bearing this ligand could potentially be active catalysts for various cross-coupling reactions, with the fluorine atoms influencing catalyst stability and turnover number.

Derivatization and Modification Studies for Structure-Property Relationship Exploration (Non-Biological Context)

The exploration of structure-property relationships through derivatization is a cornerstone of chemical research. For 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, modifications to the amine group and the oxane ring could lead to new materials and catalysts with tailored properties.

Modification of the Amine Group

The primary amine of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is a versatile functional handle for a wide range of chemical transformations. Various derivatization methods have been developed for amine groups to enhance properties for analytical purposes or to build more complex molecules. nih.gov

Common Amine Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

A comparative analysis of different derivatization reagents for amines, such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl, shows how the choice of reagent can impact the properties of the resulting product, including ionization efficiency and chromatographic separation. nih.gov Similar principles would apply to the derivatization of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, allowing for the fine-tuning of its chemical and physical properties. For example, the aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes demonstrates a route to β-keto amides and β-enamino carboxamides, showcasing the reactivity of amines with fluorinated compounds. researchgate.net

| Reagent Class | Derivative | Potential Application |

| Acyl Halide | Amide | Polymer precursor, stable intermediate |

| Alkyl Halide | Secondary/Tertiary Amine | Ligand for catalysis, synthetic intermediate |

| Sulfonyl Chloride | Sulfonamide | Crystallization aid, protecting group |

Functionalization of the Oxane Ring

The oxane (tetrahydropyran) ring offers several positions for functionalization, which could be used to further modulate the properties of the molecule. While direct functionalization of the saturated oxane ring can be challenging, synthetic strategies often involve starting with functionalized precursors.

For example, the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones utilizes epoxidation and epoxide opening reactions on a cyclohexene (B86901) precursor to introduce new functional groups in a stereocontrolled manner. researchgate.net A similar approach could be envisioned for the synthesis of derivatives of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, where a precursor with an unsaturated oxane ring is functionalized before or after the introduction of the difluoroamine (B82689) side chain.

Potential Oxane Ring Modifications:

Introduction of Hydroxyl Groups: Could improve solubility and provide sites for further derivatization.

Alkylation: Addition of alkyl groups to increase steric bulk and lipophilicity.

Introduction of Unsaturation: Creation of a double bond within the ring to allow for further cycloaddition or functionalization reactions.

These modifications, in combination with derivatization of the amine group, would provide a rich platform for exploring structure-property relationships and developing new molecules with tailored functions for materials science and catalysis.

Future Research Directions and Emerging Applications of 2,2 Difluoro 1 Oxan 3 Yl Ethan 1 Amine

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of fluorinated compounds, including 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, traditionally relies on methods that can be hazardous and generate significant waste. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes. This includes the exploration of enzymatic fluorination, which offers high selectivity and operates under mild conditions, thereby reducing the environmental impact. numberanalytics.comthe-innovation.org Another promising area is the development of methods that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, aligning with the growing demand for environmentally benign chemical processes. sciencedaily.com

Key areas for sustainable pathway development include:

Catalytic Methods: Utilizing transition-metal or organocatalysis to achieve efficient and selective fluorination, minimizing the need for stoichiometric reagents. sciencedaily.com

Bio-inspired Synthesis: Mimicking natural processes to introduce fluorine atoms with high precision and under environmentally friendly conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Exploration of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity and the potential for more controlled and efficient reactions. beilstein-journals.orgyoutube.com For 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, these techniques could unlock novel transformations and synthetic applications.

Photochemical Reactivity: Light-mediated reactions could enable selective C-H functionalization or the formation of new carbon-nitrogen bonds, providing new avenues for derivatizing the core structure. youtube.com The use of photocatalysis, for instance, can facilitate reactions under mild conditions, which is particularly advantageous for complex molecules. researchgate.net The photobehavior of fluorinated compounds is an area of growing interest, with potential applications in photomedicine and materials science. nih.gov

Electrochemical Reactivity: Electrosynthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions. acs.org For fluorinated amines, electrochemical methods could be employed for both their synthesis and subsequent functionalization. researchgate.netscilit.com This approach can provide a high degree of control over reaction conditions and can often be performed without the need for harsh reagents. rsc.org

| Technique | Potential Application for 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine | Advantages |

| Photochemistry | C-H amination, late-stage functionalization | Mild reaction conditions, high selectivity, access to unique reactive intermediates. |

| Electrochemistry | Synthesis of precursors, directed fluorination, oxidative or reductive transformations | Green and sustainable, high level of control, reduced use of hazardous reagents. |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals by offering improved safety, efficiency, and scalability. pharmtech.comnih.gov The integration of the synthesis of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine into a continuous flow system presents a significant area for future research. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling potentially hazardous fluorinating agents and managing exothermic reactions. beilstein-journals.orgvapourtec.com

Benefits of a continuous flow approach include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or unstable intermediates. nih.gov

Improved Efficiency: Continuous processing can lead to higher yields and purity, reducing the need for extensive purification steps. pharmtech.com

Scalability: Flow systems can be readily scaled up for industrial production by running the system for longer durations or by using multiple reactors in parallel.

Advanced Applications in Retrosynthetic Planning for Complex Targets

As a versatile building block, 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine can be strategically employed in the retrosynthetic analysis of complex, biologically active molecules. The difluoromethylamine moiety is a valuable pharmacophore, and its incorporation can significantly enhance the metabolic stability and bioavailability of drug candidates. olemiss.edu Future research will focus on developing new disconnection strategies that leverage the unique reactivity of this compound, enabling the efficient synthesis of novel pharmaceuticals and agrochemicals. nih.gov This includes its use in late-stage functionalization, where the fluorinated motif is introduced at a late step in the synthesis, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship studies. nih.gov

Computational Design of Novel Analogs with Predicted Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.net For 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine, computational methods can be used to design novel analogs with tailored properties. By performing theoretical calculations, researchers can predict the reactivity, stability, and electronic properties of new derivatives, guiding synthetic efforts towards the most promising candidates. nih.govnih.gov This in silico approach can accelerate the discovery process by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources. researchgate.net

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms | Understanding of reactivity, prediction of reaction outcomes. |

| Molecular Docking | Simulation of binding to biological targets | Identification of potential drug candidates with improved affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Design of new analogs with enhanced potency and selectivity. |

Challenges and Opportunities in the Field of Fluorinated Building Blocks

The field of fluorinated building blocks is poised for significant growth, driven by the increasing demand for advanced materials and pharmaceuticals with enhanced properties. fluorochem.co.uk However, several challenges remain. The development of cost-effective and environmentally friendly fluorination methods is a key priority. tandfonline.com Furthermore, a deeper understanding of the structure-property relationships of fluorinated compounds is needed to enable the rational design of new molecules with desired functionalities. chemrxiv.org

Despite these challenges, the opportunities are vast. The unique properties of fluorine will continue to drive innovation in medicinal chemistry, leading to the development of new drugs for a wide range of diseases. numberanalytics.com Moreover, the application of fluorinated compounds is expanding into new areas such as materials science and agrochemicals, opening up new avenues for research and development. olemiss.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.